molecular formula C15H14N2O7 B2523483 dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate CAS No. 338408-97-2

dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate

Cat. No.: B2523483
CAS No.: 338408-97-2
M. Wt: 334.284
InChI Key: AHDXPHDEIXPHPG-UHFFFAOYSA-N
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Description

Dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate is a multifaceted compound characterized by its distinctive pyrrolo[3,4-d]isoxazole framework. It finds its use across a myriad of scientific realms, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate typically involves the cycloaddition reaction of suitably substituted nitrile oxides with alkenes under controlled temperature conditions. These reactions require precise stoichiometry and an inert atmosphere to avoid unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound leverages automated flow reactors, which ensure consistent reaction conditions and higher yields. The industrial process is optimized for cost-efficiency and scalability, with stringent quality control measures to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical transformations, primarily:

  • Oxidation Reactions: : Conversion of dimethyl groups to carboxylic acids under mild conditions.

  • Reduction Reactions: : Formation of dihydro derivatives using catalytic hydrogenation.

  • Substitution Reactions: : Halogenation and acylation at the aromatic ring under electrophilic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Palladium on carbon, lithium aluminum hydride.

  • Substitution Reagents: : Bromine, acetic anhydride.

Major Products

The major products formed from these reactions include dimethyl 4,6-dioxo derivatives and various substituted analogs depending on the reaction pathway and conditions.

Scientific Research Applications

Dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate has numerous applications:

  • Chemistry: : As an intermediate in the synthesis of complex molecules.

  • Biology: : Used in the study of enzyme inhibition due to its structural mimicry of natural substrates.

  • Medicine: : Potential therapeutic agent in the development of novel drugs, particularly in oncology.

  • Industry: : Utilized in the fabrication of advanced materials with unique mechanical properties.

Mechanism of Action

This compound exerts its effects through various molecular interactions:

  • Enzyme Inhibition: : It mimics natural enzyme substrates, effectively blocking the active sites.

  • Molecular Pathways: : Influences cellular pathways involved in apoptosis and cell proliferation, making it a candidate for cancer research.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4,6-dioxo-5-tetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate: .

  • Dimethyl 4,6-dioxo-5-phenyl-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate: .

Uniqueness

The key distinguishing feature of dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate lies in its phenyl substitution, which imparts unique reactivity and biological activity compared to its analogs.

Exploring compounds like this can lead to incredible advancements. Whether it’s synthetic routes, biological impacts, or industrial applications, this compound stands out for its versatility and potential.

Properties

IUPAC Name

dimethyl 4,6-dioxo-5-phenyl-3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O7/c1-22-13(20)15(14(21)23-2)9-10(24-16-15)12(19)17(11(9)18)8-6-4-3-5-7-8/h3-7,9-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDXPHDEIXPHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C2C(C(=O)N(C2=O)C3=CC=CC=C3)ON1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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